molecular formula C7H5BrN2 B1269310 5-bromo-1H-indazole CAS No. 53857-57-1

5-bromo-1H-indazole

Cat. No. B1269310
Key on ui cas rn: 53857-57-1
M. Wt: 197.03 g/mol
InChI Key: STVHMYNPQCLUNJ-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

4-bromo-2-methylaniline (5.0 g, 27 mmol) was added to a mixture of water (12.3 ml) and HBF4 (48% by weight in water, 12.3 ml, 67 mmol) in a Nalger reaction vessel cooled in an ice water bath. Then, NaNO2 (1.85 g, 27 mmol) in water (3.8 ml) was added while maintaining the temperature of the reaction around 10 C. After 15 minutes, the was then recooled in an ice water bath and filtered via a Buchner funnel. The solid was washed with cold 5% aqueous HBF4, cold MeOH (20 ml) and diethyl ether (3×10 ml). The solid was dried on a Buchner funnel for 1 hour and then added to a flask containing KOAc (5.3 g, 54 mmol, dried in vacuo overnight) and 18-c-6 (0.35 g, 1.3 mmol) suspended in chloroform (250 ml). The reaction was stirred at room temperature for 2 hours and then filtered, and the solid was washed with chloroform. The filtrate was washed with water and brine, dried over sodium sulfate, filtered, concentrated, and diluted with water (250 ml). The suspension was filtered, and the solid was washed with hexanes (50 ml) and diethyl ether (50 ml), collected, and dried in vacuo to give title compound (3.6 g, 68%). MS (ESI pos. ion) m/z: 197 (M+H). Calc'd Exact Mass for C7H5BrN2: 196.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Two
Name
KOAc
Quantity
5.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
18-c-6
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[H+].[B-](F)(F)(F)F.[N:16]([O-])=O.[Na+].CC([O-])=O.[K+]>O.C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][CH:8]=1)[NH:6][N:16]=[CH:9]2 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Name
Quantity
12.3 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
12.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.8 mL
Type
solvent
Smiles
O
Step Three
Name
KOAc
Quantity
5.3 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
18-c-6
Quantity
0.35 g
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction around 10 C
CUSTOM
Type
CUSTOM
Details
the was then recooled in an ice water bath
FILTRATION
Type
FILTRATION
Details
filtered via a Buchner funnel
WASH
Type
WASH
Details
The solid was washed with cold 5% aqueous HBF4, cold MeOH (20 ml) and diethyl ether (3×10 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried on a Buchner funnel for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
added to a flask
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with chloroform
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with water (250 ml)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with hexanes (50 ml) and diethyl ether (50 ml)
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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